1-甲基环戊基甲基丙烯酸酯

概述

描述

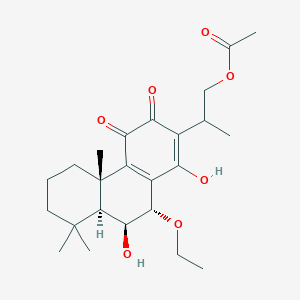

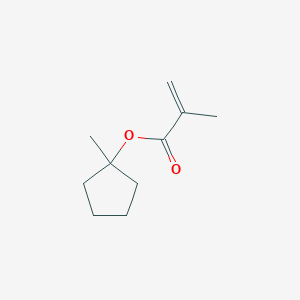

1-Methylcyclopentyl methacrylate, also known as Methacrylic Acid 1-Methylcyclopentyl Ester, is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a colorless to light yellow clear liquid commonly used as a photoresist monomer in photolithography and photoengraving processes .

科学研究应用

1-Methylcyclopentyl methacrylate has several scientific research applications, including:

Photoresist Monomer: It is used in photolithography and photoengraving to form patterned coatings on surfaces.

Polymer Synthesis: It is used in the synthesis of polymers for analog semiconductors, light-emitting diodes (LEDs), and solar photovoltaic applications.

Material Science: It is used in the development of high-performance coatings, inks, adhesives, and light-sensitive materials.

作用机制

Target of Action

1-Methylcyclopentyl methacrylate (MCPMA) is primarily used as an organic solvent in photolithography materials, cross-linked rubbers, resins, and chemical reagents . Its primary targets are the materials it interacts with, such as dioxetanes, which are compounds that can be used as sources of singlet oxygen . It also acts as a ligand for metal ions such as copper or silver when mixed with a base catalyst .

Mode of Action

MCPMA interacts with its targets through various chemical reactions. For instance, it can be polymerized to form polymers with acid moieties and ethylene . These polymers are utilized in lithography devices, which are used in the manufacturing of semiconductors and other microelectronic components . The reaction rate of MCPMA increases when it is exposed to radiation or light, which can be advantageous in certain chemical reactions .

Biochemical Pathways

The biochemical pathways affected by MCPMA are primarily related to its role as a solvent and a reactant in various organic reactions. For example, it is used in the production of dioxetanes . The polymerization of MCPMA involves the interaction of nitroxides with growing radicals by the disproportionation mechanism, the Fischer hypereffect, a high rate of reinitiation, and an abnormally low rate of reversible termination .

Pharmacokinetics

MCPMA has a high boiling point and low volatility, making it suitable for use as a solvent in various organic reactions . This suggests that it may have good stability and a relatively long half-life in the environment.

Result of Action

The result of MCPMA’s action is primarily seen in its applications. For instance, it is used in the production of photolithography materials, which are light-sensitive materials used to form a patterned coating on a surface . It is also used in the production of cross-linked rubbers and resins .

Action Environment

The action of MCPMA can be influenced by environmental factors such as temperature and light. For instance, its reaction rate increases when exposed to radiation or light . Additionally, MCPMA is recommended to be stored at room temperature in a cool, dark place below 15°C , suggesting that its stability and efficacy may be affected by temperature and light exposure.

准备方法

1-Methylcyclopentyl methacrylate can be synthesized through the reaction of 1-methylcyclopentanol with methacryloyl chloride. The process involves the following steps :

- Add 1-methylcyclopentanol, dichloromethane, triethylamine, and 4-dimethylaminopyridine to a four-necked flask.

- Stir and cool the mixture while adding methacryloyl chloride dropwise at a temperature of 0 to 5°C.

- Maintain the temperature for 2 hours after the addition.

- Quench the reaction with water and wash the organic phase with hydrochloric acid, sodium hydroxide solution, and water.

- Dry the organic phase with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

- Distill the crude product under reduced pressure to obtain the final product .

化学反应分析

1-Methylcyclopentyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymers used in various applications.

Hydrosilylation: This reaction involves the addition of silanes to the vinyl group of the methacrylate, catalyzed by transition metal complexes.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.

Common reagents used in these reactions include methacryloyl chloride, triethylamine, and 4-dimethylaminopyridine . The major products formed depend on the specific reaction conditions and reagents used.

相似化合物的比较

1-Methylcyclopentyl methacrylate is unique due to its specific structure and reactivity. Similar compounds include:

Methyl Methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA) plastics.

Ethyl Methacrylate: Another methacrylate ester used in polymer synthesis.

Butyl Methacrylate: Used in the production of various copolymers and resins.

Compared to these compounds, 1-Methylcyclopentyl methacrylate offers unique properties such as improved adhesion and weather resistance, making it suitable for specialized applications in material science and photolithography .

属性

IUPAC Name |

(1-methylcyclopentyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)9(11)12-10(3)6-4-5-7-10/h1,4-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYDNHCEDWYFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B1631832.png)

![(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1631839.png)

![5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B1631843.png)